molecular formula C20H26N2O3S2 B427111 N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide

N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B427111
M. Wt: 406.6g/mol
InChI Key: IBTYWHUDKUCQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide is an organic compound with a complex structure that includes both sulfonamide and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Group: This step involves the reaction of 4-diethylsulfamoylphenylamine with a suitable sulfonyl chloride under basic conditions to form the sulfonamide intermediate.

    Introduction of the Sulfanyl Group: The next step involves the reaction of the sulfonamide intermediate with 4-methylthiophenol in the presence of a base to introduce the sulfanyl group.

    Formation of the Propanamide Group: Finally, the propanamide group is introduced through an amide coupling reaction using a suitable carboxylic acid derivative and a coupling reagent.

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitution reactions may use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(diethylsulfamoyl)phenyl]-N2-(4-methylphenyl)-N2-(methylsulfonyl)alaninamide
  • N-[4-(diethylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide

Uniqueness

N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(4-methylphenyl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H26N2O3S2

Molecular Weight

406.6g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-(4-methylphenyl)sulfanylpropanamide

InChI

InChI=1S/C20H26N2O3S2/c1-5-22(6-2)27(24,25)19-13-9-17(10-14-19)21-20(23)16(4)26-18-11-7-15(3)8-12-18/h7-14,16H,5-6H2,1-4H3,(H,21,23)

InChI Key

IBTYWHUDKUCQKT-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.